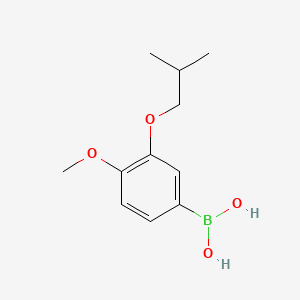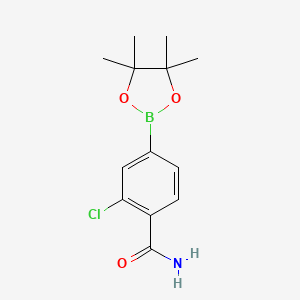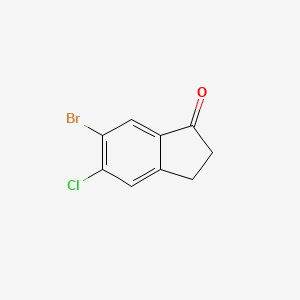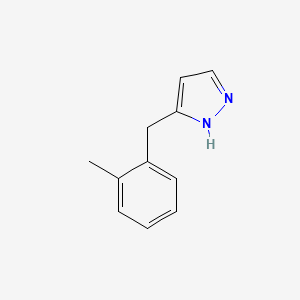
3-Isobutoxy-4-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. In addition, 3-Isobutoxy-4-methoxyphenylboronic acid has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-methoxyphenylboronic acid is not fully understood. However, it is believed to act as a boronic acid derivative, which can form reversible covalent bonds with certain biomolecules such as enzymes and receptors. This interaction can lead to the modulation of biological activity, making it a potential candidate for drug discovery.
Biochemical and Physiological Effects:
3-Isobutoxy-4-methoxyphenylboronic acid has been shown to exhibit promising biological activities, including anti-inflammatory, anticancer, and antidiabetic effects. In addition, this compound has been shown to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug discovery.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Isobutoxy-4-methoxyphenylboronic acid in lab experiments is its high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. In addition, this compound exhibits promising biological activities, making it a potential candidate for drug discovery. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-Isobutoxy-4-methoxyphenylboronic acid. One of the main areas of interest is the development of new synthetic methods for the production of this compound, which could reduce its cost and increase its availability. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Synthesis Methods
The synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid can be achieved through various methods, including boronate esterification and boronic acid oxidation. One of the most commonly used methods involves the reaction of 4-methoxyphenylboronic acid with isobutyl alcohol in the presence of a catalytic amount of acid. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
3-Isobutoxy-4-methoxyphenylboronic acid has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. In the field of organic synthesis, this compound has been used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. In addition, 3-Isobutoxy-4-methoxyphenylboronic acid has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery.
properties
IUPAC Name |
[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCAUMWQUFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675365 |
Source


|
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-4-methoxyphenylboronic acid | |
CAS RN |
1217501-19-3 |
Source


|
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














